N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-11-6-7-14(19)13(10-11)16-21-22-17(25-16)20-15(23)8-9-24-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQZHXGEKPKBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with ethyl 3-phenoxypropanoate under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Pharmacological Research
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide has shown promise in pharmacological studies:
- Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole moieties possess antimicrobial properties. The presence of the dichlorophenyl group enhances this activity, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Research has suggested that oxadiazole derivatives can inhibit cancer cell proliferation. The specific structure of this compound may interact with cellular pathways involved in cancer progression .
Agricultural Applications
The compound's unique properties may also lend themselves to agricultural uses:
- Pesticidal Activity : Compounds similar to this compound have been investigated for their effectiveness as pesticides. The oxadiazole ring is known to contribute to the biological activity against pests and pathogens affecting crops .
Material Science
In material science, the compound's stability and chemical properties could be leveraged:
- Polymerization Studies : The ability of oxadiazole derivatives to participate in polymerization reactions has been examined. This could lead to the development of new materials with desirable mechanical and thermal properties .
Analytical Chemistry
The compound can serve as a standard or reference material in analytical chemistry:
- Spectroscopic Studies : Its distinct spectral characteristics make it suitable for use in various spectroscopic techniques (e.g., NMR, IR) for method validation and calibration purposes .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the oxadiazole ring in enhancing the overall efficacy of the compounds tested .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to its ability to inhibit specific kinases involved in cell growth signaling pathways. This finding suggests potential for further development as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could interact with cellular signaling pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Properties
Key Observations :
- Oxadiazole Core vs. Heterocyclic Variants: The target compound shares the 1,3,4-oxadiazole core with 7c , but differs in substituents. While 7c incorporates a sulfanyl-thiazole group, the target compound uses dichlorophenyl and phenoxypropanamide, which enhance lipophilicity and steric bulk.
- Substituent Effects: Electron-Withdrawing Groups: The dichlorophenyl group in the target compound parallels the trifluoromethyl group in , both favoring electron-deficient aromatic systems that may influence receptor binding or oxidative stability. Sulfanyl vs.
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a synthetic compound belonging to the oxadiazole family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include enzyme inhibition and effects on cellular processes. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.20 g/mol. The compound features a dichlorophenyl group attached to an oxadiazole ring and a phenoxypropanamide moiety, which contribute to its distinctive chemical properties.
Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor of specific enzymes involved in various biochemical pathways. Preliminary studies suggest that it could inhibit protein kinases and other enzymes critical for cell signaling and proliferation.
Cellular Effects:
The compound has been shown to influence cellular functions by altering signaling pathways and gene expression. For instance, it may affect the expression of genes related to the cell cycle and apoptosis, potentially leading to anti-cancer effects .
Biological Activity Data
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Protein Kinase Inhibition | Inhibition of specific kinases was observed, impacting cell proliferation. |
| Study 2 | Anti-cancer Properties | Induced apoptosis in cancer cell lines through modulation of signaling pathways. |
| Study 3 | Enzyme Interaction | Demonstrated binding affinity with metabolic enzymes affecting glucose metabolism. |
Case Studies
-
Case Study on Cancer Cell Lines:
A study evaluated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation. -
Diabetes Management:
Another investigation focused on the compound's potential in managing blood sugar levels by inhibiting α-glucosidase activity. The results suggested that this compound could slow carbohydrate breakdown and reduce postprandial blood sugar spikes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable characteristics for drug development. Its solubility and stability under physiological conditions make it a promising candidate for further research in therapeutic applications .
Q & A
Basic Synthesis and Characterization
Q1: What are the standard synthetic routes for preparing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide, and what critical reaction conditions must be optimized? Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of a hydrazide intermediate. For example, refluxing 2-amino-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine yields chloroacetamide derivatives .
- Step 2: Coupling with 3-phenoxypropanoic acid using carbodiimide-based coupling agents (e.g., DCC/DMAP) under anhydrous conditions. Solvent choice (DMF or THF) and temperature (0–25°C) significantly impact yield .
- Critical Conditions: Reaction monitoring via TLC (petroleum ether/ethyl acetate), purification by recrystallization (pet-ether or ethanol), and rigorous exclusion of moisture to prevent hydrolysis of intermediates .
Advanced Mechanistic Insights
Q2: How can computational modeling (e.g., DFT or molecular docking) elucidate the electronic and steric effects of the 2,5-dichlorophenyl group on bioactivity? Answer:
- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of chlorine atoms, which enhance electrophilicity of the oxadiazole ring. This impacts binding to biological targets (e.g., enzymes or receptors) .
- Docking Simulations: Use software like AutoDock Vina to model interactions with active sites. The 2,5-dichloro substitution may enhance hydrophobic interactions or halogen bonding, as seen in similar oxadiazole derivatives targeting fungal CYP51 .
- Validation: Cross-reference computational results with experimental SAR data (e.g., IC50 values from enzyme assays) .
Basic Analytical Characterization
Q3: Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound? Answer:
- NMR Spectroscopy:
- HPLC: Use a C18 column (acetonitrile/water gradient) to confirm ≥98% purity. Retention times should match reference standards .
- Mass Spectrometry: ESI-MS in positive mode to observe [M+H]+ peaks matching the molecular formula (C18H14Cl2N2O3, exact mass 385.04) .
Advanced Data Contradiction Analysis
Q4: How should researchers resolve discrepancies in biological activity data across different assays (e.g., antifungal vs. antibacterial screens)? Answer:
- Source Identification: Check for impurities (e.g., unreacted dichlorophenyl intermediates) via HPLC-MS .
- Assay Conditions: Compare solvent systems (DMSO vs. aqueous buffers) and cell lines. For example, poor aqueous solubility may artificially reduce activity in cell-based assays .
- Target Specificity: Perform enzyme inhibition assays (e.g., CYP51 for antifungal activity) to isolate mechanistic effects from off-target interactions .
Basic Toxicity and Stability Profiling
Q5: What methodologies are recommended for assessing hydrolytic stability and in vitro toxicity of this compound? Answer:
- Hydrolytic Stability:
- Cytotoxicity Screening:
Advanced Prodrug Design
Q6: How can structural modifications (e.g., amidoxime prodrugs) improve the pharmacokinetic profile of this compound? Answer:
- Prodrug Strategy: Convert the propanamide to an amidoxime (-NH-C(=N-OH)-) to enhance solubility and oral bioavailability. This is reversible under physiological conditions .
- Synthesis Protocol: React the parent compound with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 h, followed by purification via ion-exchange chromatography .
- In Vivo Validation: Monitor plasma concentration-time profiles in rodent models to assess bioavailability improvements .
Basic Reaction Optimization
Q7: What green chemistry approaches can reduce waste in the synthesis of this compound? Answer:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, for coupling reactions .
- Catalyst Recycling: Use immobilized lipases (e.g., Candida antarctica Lipase B) for acyl transfer steps, enabling reuse over multiple cycles .
Advanced Metabolic Pathway Analysis
Q8: How can LC-MS/MS elucidate the metabolic fate of this compound in hepatic microsomes? Answer:
- Incubation: Treat with human liver microsomes (HLMs) + NADPH cofactor at 37°C. Quench reactions at 0, 15, 30, 60 min .
- Metabolite ID: Use high-resolution LC-MS/MS (Q-TOF) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Key metabolites may include hydroxylated dichlorophenyl or cleaved oxadiazole fragments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
